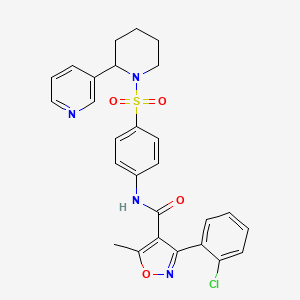
3-(2-chlorophényl)-5-méthyl-N-(4-((2-(pyridin-3-yl)pipéridin-1-yl)sulfonyl)phényl)isoxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-5-methyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C27H25ClN4O4S and its molecular weight is 537.03. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorophenyl)-5-methyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)isoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorophenyl)-5-methyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)isoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antituberculeuse
Le composé a été étudié pour son potentiel en tant qu’agent antituberculeux. Les chercheurs ont synthétisé une série de nouveaux dérivés substitués de la N-(6-(4-(pyrazine-2-carbonyl)pipérazine/homopipérazine-1-yl)pyridin-3-yl)benzamide et ont évalué leur activité contre Mycobacterium tuberculosis H37Ra . Parmi les composés testés, plusieurs ont montré une activité antituberculeuse significative, avec des valeurs de CI50 allant de 1,35 à 2,18 µM. Ces résultats suggèrent que ce composé pourrait contribuer au développement de nouvelles thérapies contre la tuberculose.
Études de cytotoxicité
En plus de son potentiel antituberculeux, le composé a été évalué pour sa cytotoxicité. Les résultats indiquent qu’il est non toxique pour les cellules humaines, en particulier les cellules HEK-293 (reins embryonnaires humains) . Ce profil de sécurité est crucial pour le développement de médicaments, car il garantit un minimum de dommages aux tissus sains.
Propriétés anticancéreuses
Bien que cela ne soit pas explicitement mentionné dans la littérature fournie, des composés ayant des structures similaires ont démontré des activités cytotoxiques contre des lignées cellulaires cancéreuses. Par exemple, les dérivés de pyrazolo[3,4-d]pyrimidine ont montré une cytotoxicité supérieure contre les cellules du cancer du sein (MCF-7) et du cancer colorectal (HCT-116) . Des investigations plus approfondies pourraient explorer le potentiel de notre composé en thérapie anticancéreuse.
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN4O4S/c1-18-25(26(31-36-18)22-8-2-3-9-23(22)28)27(33)30-20-11-13-21(14-12-20)37(34,35)32-16-5-4-10-24(32)19-7-6-15-29-17-19/h2-3,6-9,11-15,17,24H,4-5,10,16H2,1H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKQIOGCHASUEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














